molecular formula C11H11N3O2S B2845114 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole CAS No. 92289-98-0

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole

Cat. No.: B2845114
CAS No.: 92289-98-0
M. Wt: 249.29
InChI Key: BHFNSUJWUNYOFK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole ( 92289-98-0) is a high-purity chemical reagent with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol . This compound belongs to the class of pyrazole derivatives, nitrogen-containing heterocyclic structures that are recognized as electron-rich and serve as key scaffolds in numerous biologically active molecules . The structure features a pyrazole core substituted with a (2-nitrophenyl)thio group, making it a valuable building block in medicinal chemistry and materials science research. Pyrazole and pyrazoline derivatives are extensively investigated for their diverse pharmacological potential, including applications as antimicrobial, anti-inflammatory, analgesic, and anticancer agents . Furthermore, such heterocyclic compounds can function as organic ligands, capable of coordinating with metal ions like copper(II) to form complexes with potential electrochemical and biological properties . Researchers utilize this compound strictly for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-11(8(2)13-12-7)17-10-6-4-3-5-9(10)14(15)16/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFNSUJWUNYOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322988
Record name 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92289-98-0
Record name 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-nitrobenzenethiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is C11H11N3O2SC_{11}H_{11}N_{3}O_{2}S, with a molecular weight of approximately 249.29 g/mol. The compound features a pyrazole ring, a nitrophenyl thio group, and exhibits interesting electronic properties due to the presence of nitro and thio groups.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Results in amino derivatives.
  • Substitution : Forms halogenated or alkylated pyrazole derivatives.

Biological Applications

Research indicates that this compound exhibits notable biological activities:

Activity Description
AntimicrobialDemonstrated effectiveness against various bacterial strains.
AnticancerPotential use in cancer therapy due to its ability to inhibit tumor growth.
Anti-inflammatoryShows promise in reducing inflammation markers in biological assays.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for drug development.

Medicinal Chemistry

The unique structural features of this compound make it a candidate for drug development:

  • Mechanism of Action : The nitrophenyl thio group interacts with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
  • Drug Development : Investigated for its potential as an anti-inflammatory agent and for treating microbial infections.

Material Science

In addition to its biological applications, this compound is utilized in material science:

  • Polymer Chemistry : Acts as a precursor for synthesizing novel polymers with unique properties.
  • Dye Chemistry : Investigated for its potential use in creating azo dye complexes due to its ability to form stable conjugates.

Data Table: Summary of Applications

Field Application Notes
ChemistryBuilding block for organic synthesisVersatile in creating complex molecules
BiologyAntimicrobial, anticancer, anti-inflammatorySignificant biological activities reported
Medicinal ChemistryDrug developmentPotential lead compound for various therapeutic uses
Material SciencePrecursor for polymers and dyesExplored for novel applications in materials

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole involves its interaction with various molecular targets. The nitrophenylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound 3,5-dimethyl, 4-(2-nitrophenylthio) Not Provided Nitro group (electron-withdrawing), thioether linkage, methyl groups
Compound 7b () Bis-pyrazole, carbonyl, thienothiophene 538.64 Two pyrazole rings, C=O groups, fused thienothiophene
Compound 10 () Pyrazolopyrimidine, cyano groups 604.71 Cyano substituents, pyrimidine rings, higher molecular weight
5-(2-Chlorophenyl)-N,3-diphenylpyrazole (4f, ) Chlorophenyl, carbothioamide 426.06 Chlorine atoms, carbothioamide group
3,5-Diphenyl-1H-pyrazole () Phenyl groups at 3,5-positions Not Provided Simple phenyl substituents, no sulfur/nitro groups

Key Observations :

  • Electron Effects: The nitro group in the target compound contrasts with cyano (compound 10) and chlorine (compound 4f), which also withdraw electrons but differ in steric and electronic influence .
  • Thioether vs. Thiol Groups : The thioether linkage in the target compound may improve stability compared to thiol-containing analogs, which are prone to oxidation .
  • Methyl vs. Phenyl Substituents : Methyl groups (target compound) likely enhance solubility compared to bulky phenyl groups () but reduce π-π stacking interactions .

Key Observations :

  • Catalysts : Piperidine is commonly used in pyrazole condensations (), suggesting similar conditions might apply to the target compound.
  • Solvents : DMF/EtOH mixtures are preferred for high-yield syntheses of heterocyclic systems .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound IR (cm⁻¹) ^1H-NMR (δ, ppm) Mass Spec (m/z)
Target Compound Expected: ~1538 (C=C), ~1350 (NO₂) Anticipated: δ 2.2 (CH₃), 7.3–8.5 (ArH) Not Provided
Compound 7b () 1720 (C=O), 1538 (C=C) δ 2.22 (CH₃), 7.3–7.52 (ArH) 538 (M⁺, 100%)
Compound 10 () Not Provided δ 2.22 (CH₃), 7.36–8.9 (ArH) 604 (M⁺, 100%)
Compound 4f () 174.3 (C=S) Not Provided 426.0573 [M+H]⁺

Key Observations :

  • NMR Shifts : Methyl groups in analogs resonate near δ 2.2, while aromatic protons vary based on substituents .
  • Mass Spectra : Molecular ion peaks align with calculated masses, confirming structural integrity .

Biological Activity

3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2S, with a molecular weight of approximately 249.29 g/mol. The compound features a pyrazole ring substituted with a dimethyl group and a nitrophenylthio moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenylthio group can participate in enzyme inhibition or disrupt cellular processes, potentially leading to antimicrobial and anticancer effects. The specific pathways and targets are still under investigation, but initial studies suggest interactions with enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds often show significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it could inhibit the proliferation of cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines indicate potent cytotoxic effects, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
A-431<10
Jurkat<15

Case Studies

  • Antimicrobial Study : A recent study focused on the synthesis and evaluation of pyrazole derivatives revealed that this compound exhibited notable antibacterial activity against multiple strains, supporting its potential as an antimicrobial agent .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the key synthetic routes for preparing 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves sulfanylation of a pyrazole precursor with a 2-nitrophenylthio group. A common approach includes:

  • Step 1 : Alkylation or functionalization of the pyrazole core at the 4-position.
  • Step 2 : Introduction of the 2-nitrophenylthio group via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification via recrystallization or chromatography.
    Critical parameters : Solvent choice (e.g., ethanol, DMF), temperature control (reflux vs. room temperature), and catalysts (e.g., triethylamine for deprotonation). For example, sulfanylation reactions often require inert atmospheres to prevent oxidation of thiol intermediates .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR/IR : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify substituent positions and aromaticity. IR identifies functional groups (e.g., S–C stretching at ~600–700 cm1 ^{-1}) .
  • X-ray crystallography : Determines precise bond lengths, angles, and intermolecular interactions (e.g., π–π stacking). Software like SHELXL refines crystallographic data, with planar pyrazole rings and dihedral angles between substituents (e.g., 31.38° for nitro-phenyl groups) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or purity be resolved?

Discrepancies often arise from:

  • Reagent quality : Impure sulfur sources or nitroaryl precursors reduce yields.
  • Catalyst efficiency : Palladium vs. copper catalysts in coupling reactions.
  • Purification methods : Chromatography vs. recrystallization.
    Mitigation : Conduct control experiments with standardized reagents and replicate conditions from high-yield protocols (e.g., triethylamine in ethanol for thiadiazole derivatives) .

Q. What strategies are effective for analyzing crystallographic data of this compound using SHELX software?

  • Data refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom placement (riding model) and thermal displacement parameters.
  • Handling twinning : For challenging datasets, employ SHELXD for phase determination and SHELXE for density modification.
  • Validation : Check R-factors (<5%), residual density maps, and PLATON alerts .

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

  • Substituent variation : Compare bioactivity of analogs with different nitro/thio groups (e.g., 3,5-difluorophenyl vs. 4-methylphenoxy).
  • In silico modeling : Docking studies (e.g., AutoDock Vina) to predict binding to therapeutic targets (e.g., kinases or receptors).
  • In vitro assays : Test cytotoxicity, anti-inflammatory, or antimicrobial activity using cell-based models. For pyrazole derivatives, prioritize targets validated in similar compounds (e.g., anti-malarial or cardiovascular applications) .

Q. What mechanistic insights govern the reactivity of the nitro and thio groups in further functionalization?

  • Nitro group reduction : Catalytic hydrogenation (H2_2/Pd-C) converts –NO2_2 to –NH2_2, enabling amide coupling.
  • Thio group oxidation : Controlled oxidation with H2_2O2_2 yields sulfoxide/sulfone derivatives.
  • Cross-coupling : Suzuki-Miyaura reactions using boronated intermediates (e.g., dioxaborolane derivatives). Monitor regioselectivity using steric/electronic maps .

Methodological Considerations

  • Data reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) in detail.
  • Advanced characterization : Combine XRD with DFT calculations (e.g., Gaussian) to validate electronic structures.
  • Contradiction resolution : Cross-reference crystallographic data (CCDC entries) and pharmacological datasets (ChEMBL, PubChem) .

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